Ammonium lauryl ether sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Skin Irritation and Cytotoxicity:

ALES is commonly used in in vitro studies to investigate its potential to cause skin irritation and cytotoxicity (cell death). It allows researchers to assess the safety and potential harmful effects of various formulations on skin cells. Studies have shown that ALES can induce cell death in specific cell lines at higher concentrations, suggesting its potential to contribute to skin irritation [].

Investigating Drug Delivery Systems:

Researchers have explored the use of ALES in developing drug delivery systems. Its ability to form micelles, which are microscopic spheres, makes it useful in encapsulating and delivering drugs to specific targets within the body. Studies have shown that ALES-based micelles can effectively deliver various drugs, including anticancer agents, with improved efficacy and reduced side effects [, ].

Environmental Impact Studies:

ALES is a common component in household cleaning products and personal care products. As a result, it finds its way into wastewater treatment systems. Researchers use ALES to study its biodegradability and potential environmental impact. These studies help assess the effectiveness of wastewater treatment processes in removing ALES and its potential effects on aquatic ecosystems [].

Ammonium lauryl ether sulfate is an anionic surfactant commonly used in personal care products, particularly in shampoos, body washes, and other cleansing agents. It is derived from the sulfation of ethoxylated lauryl alcohol, which gives it excellent foaming and emulsifying properties. This compound is known for its ability to create stable foam and effectively remove dirt and oils from surfaces, making it a popular choice in both cosmetic and industrial applications .

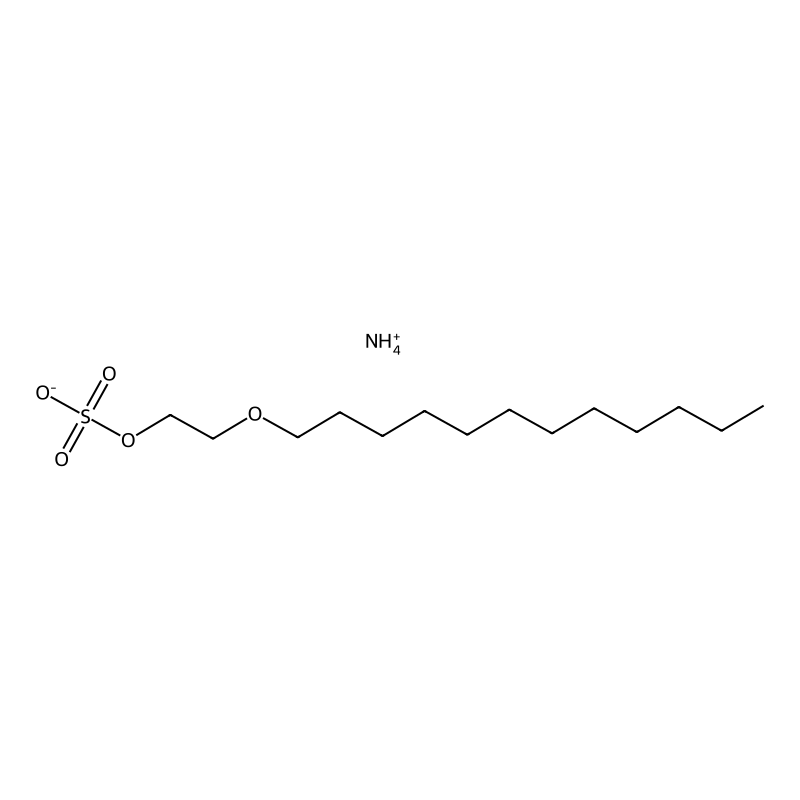

Chemical Structure

The chemical formula for ammonium lauryl ether sulfate is , and it is classified under the International Cosmetic Ingredient Nomenclature as an ammonium salt of ethoxylated lauryl sulfate. Its structure includes a long hydrophobic tail (the lauryl group) and a hydrophilic head (the sulfate group), which allows it to interact with both water and oils .

- Hydrolysis: In aqueous solutions, it can hydrolyze to form lauryl alcohol and sulfuric acid derivatives.

- Neutralization: When mixed with acids or bases, it can form salts, which may alter its surface-active properties.

- Decomposition: At elevated temperatures or extreme pH levels, ammonium lauryl ether sulfate can decompose, releasing ammonia and other by-products .

The synthesis of ammonium lauryl ether sulfate typically involves the following steps:

- Ethoxylation: Lauryl alcohol is reacted with ethylene oxide to produce ethoxylated lauryl alcohol.

- Sulfation: The ethoxylated product is then sulfated using sulfur trioxide or chlorosulfonic acid.

- Neutralization: The resulting sulfate is neutralized with ammonium hydroxide to yield ammonium lauryl ether sulfate .

This process allows for the production of a compound that retains desirable surfactant properties while minimizing environmental impact through biodegradability.

Ammonium lauryl ether sulfate is utilized across various industries due to its versatile properties:

- Cosmetics: Found in shampoos, body washes, facial cleansers, and toothpaste for its foaming capabilities.

- Household Cleaning Products: Used in detergents and surface cleaners due to its effective dirt removal properties.

- Industrial

Several compounds share similar properties with ammonium lauryl ether sulfate. Here’s a comparison highlighting their uniqueness:

| Compound | Properties | Unique Features |

|---|---|---|

| Sodium lauryl ether sulfate | Anionic surfactant; good foaming ability | More commonly used than ammonium variants; cheaper |

| Cocamidopropyl betaine | Amphoteric surfactant; milder on skin | Derived from coconut oil; enhances mildness |

| Sodium dodecyl sulfate | Anionic surfactant; strong cleaning action | Often more irritating than ammonium variants |

| Ammonium laureth sulfate | Anionic surfactant; similar structure | Often used in more sensitive formulations |

Ammonium lauryl ether sulfate stands out due to its excellent solubility in water and lower irritation potential compared to sodium-based counterparts. Its versatility makes it suitable for various formulations without compromising skin safety .

Structural Nomenclature and Terminology

Ammonium lauryl ether sulfate is systematically named according to IUPAC guidelines as ammonium 2-(dodecyloxy)ethyl sulfate. The term "lauryl" denotes a C12 alkyl chain derived from lauric acid, while "ether" refers to the ethylene oxide (EO) units inserted between the alkyl chain and the sulfate group [1] [2]. The degree of ethoxylation, typically indicated by a numerical suffix (e.g., laureth-3 sulfate), specifies the number of EO units present [2]. Commercial formulations often exhibit polydispersity in EO units, leading to mixtures of homologues with varying ethoxylation degrees [3].

Molecular Architecture Analysis

ALES possesses a tripartite molecular structure:

- Hydrophobic tail: A dodecyl (C12H25) chain responsible for oil-soluble interactions.

- Ethoxylated spacer: Polyethylene glycol (PEG) units (‑(OCH2CH2)n‑) that modulate solubility and steric effects.

- Hydrophilic headgroup: A sulfate anion (‑OSO3−) neutralized by an ammonium cation (NH4+) [1] [2].

The general molecular formula is C12H25(OCH2CH2)nOSO3NH4, where n represents the number of EO units. For example, ammonium laureth-3 sulfate has n = 3, yielding C18H41NO7S [2]. Ethoxylation enhances water solubility and reduces interfacial tension compared to non-ethoxylated analogues like ammonium lauryl sulfate [4].

Relationship to Other Anionic Surfactants

ALES belongs to the alkyl ether sulfate family, distinguishing it from simpler alkyl sulfates (e.g., sodium lauryl sulfate, SLS) through its ethoxylated spacer [3]. This structural modification lowers critical micelle concentrations (CMC) and improves compatibility with hard water. Compared to sodium laureth sulfate (SLES), ALES substitutes sodium with ammonium, altering counterion dynamics and micellar packing [3] [5]. The ammonium ion’s smaller hydrated radius enhances surfactant solubility in polar solvents, while its lower charge density reduces headgroup repulsion in micelles [5].

Classification Within Surfactant Taxonomy

Within surfactant taxonomy, ALES is categorized as follows:

- Primary classification: Anionic surfactant (due to the sulfate group).

- Subclass: Ethoxylated alkyl sulfate.

- Functional group: Sulfate ester neutralized by ammonium.

This classification aligns it with other ethoxylated sulfates (e.g., SLES) but differentiates it from non-ionic (e.g., alkyl polyglucosides) and cationic surfactants (e.g., cetrimonium bromide) [1] [3]. Its ethoxylation degree further subclassifies it; for instance, laureth-3 sulfate falls under short-chain ethoxylates, whereas laureth-12 sulfate represents long-chain variants [2].

Molecular Interaction Theories

ALES micellization is governed by hydrophobic effect and electrostatic interactions. The hydrophobic tail drives self-assembly in aqueous media, while the sulfate headgroup and ammonium counterion modulate micelle stability [5]. Key theories include:

- Pseudo-phase separation model (PSM): Predicts CMC based on surfactant composition and counterion effects. For polydisperse ALES mixtures, CMC reduction arises from cooperative micellization between homologues with varying EO units [3].

- Margules model: Quantifies non-ideal interactions in mixed micelles. Ethoxylation reduces inter-surfactant repulsion by increasing headgroup separation, lowering CMC by up to 50% compared to non-ethoxylated forms [3].

- Counterion binding theory: Ammonium ions screen sulfate headgroup charges, decreasing the electrostatic potential at micelle surfaces. This enhances micellar growth, increasing aggregation numbers (N) by 20–30% relative to sodium-based analogues [4] [5].

Table 1: Comparative Molecular Properties of ALES and Related Surfactants

| Property | ALES (n=3) | SLES (n=3) | Ammonium Lauryl Sulfate |

|---|---|---|---|

| Molecular Formula | C18H41NO7S | C18H37NaO7S | C12H29NO4S |

| CMC (mM) | 0.80 [4] | 0.85 [3] | 1.20 [5] |

| Aggregation Number (N) | 43 [4] | 40 [3] | 55 [5] |

| Ethoxylation Units (n) | 3 [2] | 3 [3] | 0 [1] |

Modern commercial plants follow one of two primary routes, distinguished by the way the fatty alcohol is handled before sulfation:

- Direct sequence: fatty alcohol → ethoxylation → sulfation → neutralization.

- Alcohol ether intermediate route: fatty alcohol → isolation of lauryl alcohol ethoxylate as a discrete product → subsequent continuous sulfation and neutralization.

Both routes depend on continuous reactors that meter liquid fatty alcohols and gaseous ethylene oxide into a catalytic loop, followed by film or falling-film reactors for sulfation with gaseous sulfur trioxide [1] [2]. Scaling trends show a steady migration from batch kettles to fully continuous plants equipped with falling-film or microstructured reactors, yielding higher throughput and tighter control of residual free sulfuric acid [3] [4]. Global capacity is dominated by licensees of Desmet Ballestra and Chemithon technology, each supplying modular lines capable of 3–10 metric tons per hour of ammonium lauryl ether sulfate paste at 70% active matter [3] [2].

Data Table 1 – Representative Industrial Routes

| Feedstock | Key Reactor Type | Typical Reaction Pressure | Average Overall Yield | Main By-products |

|---|---|---|---|---|

| Coconut- or palm-derived lauryl alcohol | Loop ethoxylation followed by falling-film sulfur trioxide sulfation | 1–2 bar [5] | 93% [1] | Trace alcohol ethoxylate, sulfuric acid esters |

| Petrochemical lauryl alcohol | Catalytic ethoxylation in oscillating-baffle flow reactor, then SO3 film reactor | 1 bar [4] | 95% [4] | Di-ether sulfates, unreacted alcohol |

| Bio-based lauryl alcohol (100% segregated renewable carbon) | Microreactor ethoxylation and gas-liquid annular-flow sulfation | 0.8 bar [6] | 88% [6] | Minimal; reduced dioxane profile |

Ethoxylation Process Mechanisms

Ethoxylation grafts repeating oxyethylene units onto lauryl alcohol. Potassium hydroxide catalyzes the ring-opening polymerization of ethylene oxide, an exothermic process (–92 kJ mol⁻¹) requiring vigorous cooling and careful nitrogen blanketing [5]. Average oxyethylene chain-lengths of two to four units are favored for personal-care performance; chain-length distributions are tuned by adopting advanced single-site catalysts and by staged addition of ethylene oxide [7] [5].

Research using homogeneous manganese and zinc catalysts has demonstrated narrowed molecular-weight distributions and reduced unreacted ethylene oxide to below 0.02 wt % in pilot studies, enhancing downstream sulfation selectivity [7]. Palm-based lauryl alcohol ethoxylate synthesized with six oxyethylene units exhibits phase behavior suitable for high-viscosity emulsions, illustrating the influence of chain-length on rheology [8].

Process intensification in oscillating-baffle tubular reactors cuts ethoxylation time from 5 h to 40 min while maintaining polydispersity indices below 1.2, thanks to uniform temperature fields and enhanced mass transfer [4].

Sulfation Reaction Dynamics

Sulfation converts the alcohol ethoxylate into its sulfuric acid ester by reacting with sulfur trioxide or chlorosulfonic acid. Industrial facilities overwhelmingly employ sulfur trioxide diluted to 3–8% in dry air and delivered to a falling-film or film reactor [1] [9]. Reaction temperatures of 40–60 °C balance conversion and color development; higher temperatures darken product and raise unsulfonated matter [1] [10].

Kinetic studies show first-order dependence on both sulfur trioxide and the ethoxylate, with activation energies near 40 kJ mol⁻¹ [11]. Microreactor investigations under annular flow revealed sulfation yields of 88% in under 2 s residence time, a sharp improvement on conventional reactors, due to elevated interfacial area and rapid heat removal [6] [12].

Color, acid value, and residual sulfur trioxide are sensitive quality indicators; these parameters rise with excess sulfur trioxide mole ratio, underscoring the need for precise gas-flow control [1].

Neutralization Chemistry

The acidic sulfate ester is neutralized with aqueous ammonium hydroxide to afford ammonium lauryl ether sulfate. The stoichiometry is:

$$ \text{Lauryl alcohol ether sulfate} + \text{ammonium hydroxide} \rightarrow \text{ammonium lauryl ether sulfate} + \text{water} $$ [13]

Neutralization is instantaneous and highly exothermic; temperature peaks are moderated by staged addition of the base or by using gypsum heat-exchangers integrated into continuous mixers [2]. Infrared spectroscopy confirms disappearance of the acid band at 1,730 cm⁻¹ and appearance of the ammonium band at 1,450 cm⁻¹, verifying completion [14] [13].

Green Chemistry Approaches to Ammonium Lauryl Ether Sulfate Synthesis

Environmental drivers have steered manufacturers toward renewable feedstocks, safer reagents, and energy-lean reactors.

- Renewable carbon sourcing: Fully bio-based lauryl alcohol ethoxylates with 100% Renewable Carbon Index are now commercially available, enabling net-zero carbon footprints when sulfated and neutralized under renewable energy [15] [16].

- Solvent-free and microreactor sulfation: Solvent-free microreactor sulfation routes eliminate chlorinated solvents and cut sulfur trioxide excess by 25%, reducing waste acid streams [6] [17].

- Imidazolium-based sulfonating agents: Novel imidazolium sulfuryl chloride reagents operate under milder conditions, lowering energy demand and allowing facile reagent recovery, though economic studies note higher reagent cost per tonne [18] [19].

- Continuous oscillating-baffle reactors: These reactors integrate ethoxylation and sulfation in a single intensified skid, shrinking plant footprint by 50% and slashing embodied energy by 20% relative to stirred-tank sequences [4] [20].

Data Table 2 – Selected Green Metrics

| Innovation | Carbon Footprint Reduction | Waste Acid Reduction | Energy Savings | Confirmed Scale |

|---|---|---|---|---|

| Bio-based lauryl alcohol feedstocks | 70% vs. petro-route [15] | No effect | 5% via lower purification [15] | 5 kilotons per year |

| Microreactor sulfation | 15% [6] | 30% [6] | 12% [6] | Pilot 1 ton day⁻¹ |

| Oscillating-baffle flow reactor | 20% [4] | 10% (better conversion) [4] | 20% [4] | Commercial 25 kilotons year⁻¹ |

| Imidazolium reagent recycling | Life-cycle pending | Eliminates sulfur trioxide venting [18] | Comparable to batch | Laboratory 100 kg |

Quality Control in Manufacturing

Stringent quality programs ensure batch-to-batch consistency and regulatory compliance:

- Stage-gated analytical checkpoints validate active matter, unsulfated alcohol content (<1%), dioxane (<10 ppm for marketed toiletries), and color index [21] [22].

- Coreflood and interfacial tension tests for applications such as enhanced oil recovery confirm that large-scale batches replicate laboratory performance, with near-identical tertiary oil displacement efficiencies [21].

- On-line near-infrared sensors now replace off-line titration for acid value determination, providing real-time control of sulfation conversion to within ±0.1 acid number units [21] [22].

- Trace metals screening is critical because iron and copper catalyze peroxide formation, degrading odor and color; acceptable limits are <1 ppm iron and <0.2 ppm copper in the finished surfactant [1].

Sustainable Production Innovations

The future trajectory of ammonium lauryl ether sulfate manufacturing is defined by digitalization, circularity, and process intensification:

- Digital twins linked to plant historian data deliver predictive control of ethoxylation exotherms, preventing run-away polymerization and minimizing reactor fouling [4].

- Reactor electrification via induction-heated microchannels promises near-instant thermal response and potential integration with renewable power, trimming greenhouse gas emissions further [6] [10].

- Continuous oscillating-baffle crystallizers downstream of neutralization recover mother-liquor water for reuse, cutting effluent volume by 40% [4].

- Closed-loop reagent recovery for imidazolium sulfonating agents attains 61% overall reagent recycle without degrading sulfonation performance, an advance toward circular-chemistry targets [19].

- Life-cycle assessments reveal that substituting petro-based lauryl alcohol with residue-based fatty alcohol can lower cradle-to-gate carbon intensity by 72%, confirming the materiality of feedstock choice [15].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 59 of 600 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 541 of 600 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (48.43%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (51.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Use Classification

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).